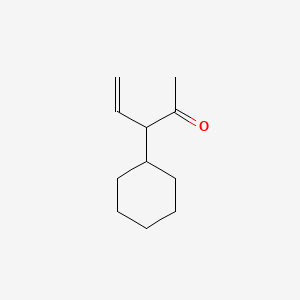![molecular formula C14H13N3O B14627023 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide CAS No. 56133-27-8](/img/structure/B14627023.png)
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This compound is characterized by the presence of a cyanophenyl group attached to a dihydropyridine ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanobenzyl chloride with 1,4-dihydropyridine-3-carboxamide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine compounds .
Wissenschaftliche Forschungsanwendungen
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. This interaction is mediated through the dihydropyridine ring, which is a key structural feature for binding to calcium channels .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide can be compared with other 1,4-dihydropyridine derivatives, such as nifedipine and amlodipine. While these compounds share a similar core structure, they differ in their substituents and, consequently, their biological activities. For instance, nifedipine is primarily used as an antihypertensive agent, while amlodipine has a longer duration of action and is used for chronic management of hypertension .
Similar compounds include:
Nifedipine: Used for the treatment of hypertension and angina.
Amlodipine: Known for its long-acting antihypertensive effects.
Felodipine: Another antihypertensive agent with a similar mechanism of action.
Eigenschaften
CAS-Nummer |
56133-27-8 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
1-[(4-cyanophenyl)methyl]-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O/c15-8-11-3-5-12(6-4-11)9-17-7-1-2-13(10-17)14(16)18/h1,3-7,10H,2,9H2,(H2,16,18) |
InChI-Schlüssel |
DELPXHRQZPFCFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN(C=C1C(=O)N)CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


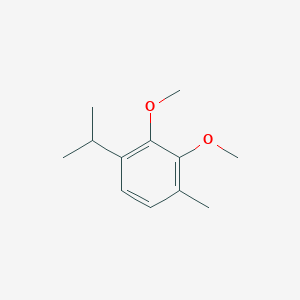
phosphaniumolate](/img/structure/B14626950.png)
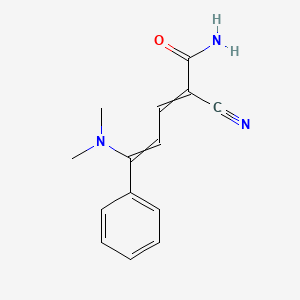
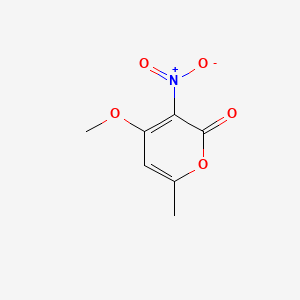
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)
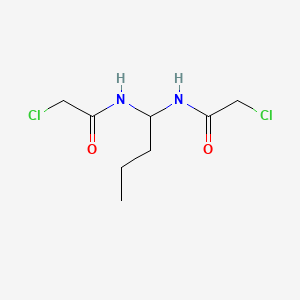

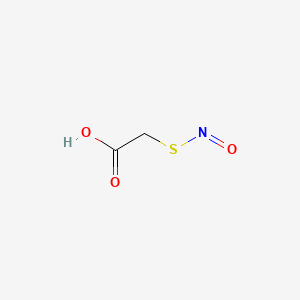
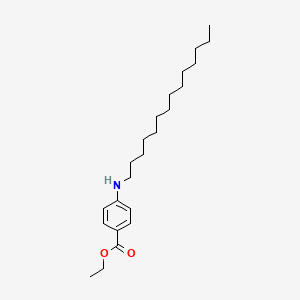
![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)
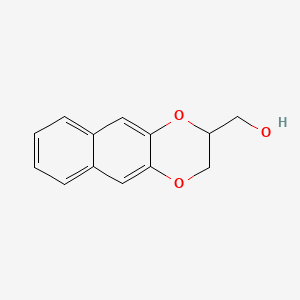
![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)

